molecular formula C18H21N3O3S B4415772 N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide

N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide

Cat. No. B4415772
M. Wt: 359.4 g/mol
InChI Key: OWXCQFKPVLUMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide, also known as AZD5363, is a small molecule inhibitor that targets the protein kinase B (PKB) or Akt pathway. It has been developed as a potential treatment for various types of cancer, including breast, prostate, and ovarian cancer.

Mechanism of Action

N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide targets the PKB or Akt pathway, which is a signaling pathway that plays a key role in cell growth and survival. Specifically, it inhibits the activity of the PKBα, PKBβ, and PKBγ isoforms, which are involved in the regulation of cell proliferation, survival, and metabolism. By inhibiting these isoforms, this compound can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and improve cardiovascular function in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide in lab experiments is its specificity for the PKB or Akt pathway. This allows researchers to selectively target this pathway and study its effects on cell growth and survival. However, one limitation is that this compound may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide. One area of research is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is a need for further studies to investigate the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion
This compound is a small molecule inhibitor that targets the PKB or Akt pathway and has been developed as a potential treatment for various types of cancer. Its specificity for this pathway makes it a useful tool for studying the effects of PKB or Akt inhibition on cell growth and survival. However, further research is needed to fully understand its potential as a cancer treatment and its effects on other diseases.

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and ovarian cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(15-6-5-11-19-14-15)20-16-7-9-17(10-8-16)25(23,24)21-12-3-1-2-4-13-21/h5-11,14H,1-4,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXCQFKPVLUMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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